molecular formula C14H22BNO2 B15298920 4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B15298920
M. Wt: 247.14 g/mol
InChI Key: JKOMPYGMNWSNMU-UHFFFAOYSA-N
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Description

4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds .

Scientific Research Applications

4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable boron-carbon bonds. This property makes it a valuable intermediate in various chemical reactions. The boron atom in the dioxaborolane ring can interact with different molecular targets, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structure, which includes an ethyl group and an aniline moiety. This combination provides distinct reactivity and properties compared to other similar boron-containing compounds .

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H22BNO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6,16H2,1-5H3

InChI Key

JKOMPYGMNWSNMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)N

Origin of Product

United States

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